molecular formula C24H35Cl3N4O2 B2610635 desmethyl-WAY 100635 trihydrochloride CAS No. 146715-34-6

desmethyl-WAY 100635 trihydrochloride

Cat. No. B2610635
CAS RN: 146715-34-6
M. Wt: 517.92
InChI Key: UAYVALGQSZNINT-UHFFFAOYSA-N
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Description

Desmethyl-WAY 100635 trihydrochloride is a precursor for labeling the 5-HT1A antagonist WAY 100635 and can be used for PET radioligand . It is a compound of interest in the field of drug discovery, particularly in cardiovascular and blood system research . The molecular formula of this compound is C24H32N4O2.3HCl and it has a molecular weight of 517.92 .


Synthesis Analysis

The synthesis of this compound involves the reaction of its descyclohexanecarbonyl analogue with [carbonyl-11C]cyclohexanecarbonyl chloride . The product is then separated using high-performance liquid chromatography (HPLC) and formulated for intravenous injection .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclohexanecarboxamide core and various functional groups attached . It includes a piperazine ring, a pyridyl group, and a methoxyphenyl group .


Chemical Reactions Analysis

This compound is used as a radioligand in PET studies . After intravenous injection, it is rapidly metabolized, with less than 10% of the radioactivity in plasma representing unchanged this compound at 10 minutes after injection . The metabolic pattern involves the formation of radiolabeled cyclohexanecarboxylic acid and more polar components .


Physical And Chemical Properties Analysis

This compound is soluble in water and DMSO . It has a high binding potential in the neocortex and the raphe nuclei, whereas its radioactivity is low in the cerebellum .

Mechanism of Action

Desmethyl-WAY 100635 trihydrochloride acts as a precursor for labeling the 5-HT1A antagonist WAY 100635 . It binds to 5-HT1A receptors, which are of key interest in research on the pathophysiology and treatment of psychiatric disorders .

Safety and Hazards

According to the safety data sheet, Desmethyl-WAY 100635 trihydrochloride should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . It should not be allowed to enter drains .

properties

IUPAC Name

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2.3ClH/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20;;;/h4-7,10-13,20,29H,1-3,8-9,14-19H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYVALGQSZNINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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